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This technical guide provides a detailed analysis of the expected spectroscopic data for the
compound 1-methyl-1H-indole-2-carbohydrazide. As a key intermediate in the synthesis of
various biologically active molecules, a thorough understanding of its spectral characteristics is
paramount for researchers in medicinal chemistry and drug development.[1][2] This document
synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) based on the analysis of structurally related compounds and established
principles of spectroscopy.

Molecular Structure and Key Features

1-methyl-1H-indole-2-carbohydrazide is a derivative of indole, a prevalent scaffold in
numerous pharmaceuticals.[3] Its structure comprises a 1-methylindole core with a
carbohydrazide functional group at the 2-position. The molecular formula is C10H11NsO, and
the molecular weight is 189.21 g/mol .[1][4] The key structural features influencing its
spectroscopic properties are the aromatic indole ring, the N-methyl group, the amide-like
carbohydrazide moiety, and the terminal amino group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
The following sections detail the predicted *H and 3C NMR spectra of 1-methyl-1H-indole-2-
carbohydrazide, with chemical shifts referenced to tetramethylsilane (TMS).

'H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the
aromatic protons of the indole ring, the N-methyl protons, and the protons of the
carbohydrazide group. The expected chemical shifts are influenced by the electron-donating
effect of the methyl group and the electron-withdrawing nature of the carbohydrazide
substituent.

Table 1: Predicted *H NMR Chemical Shifts for 1-methyl-1H-indole-2-carbohydrazide

Proton Assignment Prt?dicted Chemical Multiplicity Coupling Constant
Shift (0, ppm) (J, Hz)

H-3 (indole) ~7.0-7.2 S

H-4 (indole) ~7.6-7.8 d ~8.0

H-5 (indole) ~71-73 t ~7.5

H-6 (indole) ~73-75 t ~7.5

H-7 (indole) ~75-7.7 d ~8.0

N-CHs ~3.8-4.0 S

-NH-NH:2 ~8.5-9.0 brs

-NH-NH:z ~45-5.0 brs

Rationale for Predictions: The predicted shifts for the indole ring protons are based on data
from similar indole derivatives.[5][6][7] The N-methyl signal is expected to be a sharp singlet in
the downfield region due to the influence of the aromatic ring and the nitrogen atom.[8] The
hydrazide protons are expected to be broad singlets and their chemical shifts can be highly
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dependent on the solvent and concentration. The absence of a signal for the indole N-H proton,
typically found around & 11-12 ppm in related compounds, is a key distinguishing feature.[5]

3C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon framework of the molecule.
The predicted chemical shifts are presented in Table 2.

Table 2: Predicted 13C NMR Chemical Shifts for 1-methyl-1H-indole-2-carbohydrazide

Carbon Assignment Predicted Chemical Shift (8, ppm)
C=0 ~160 - 165
C-2 (indole) ~135 - 140
C-3 (indole) ~102 - 105
C-3a (indole) ~128 - 130
C-4 (indole) ~120 - 122
C-5 (indole) ~122 - 124
C-6 (indole) ~120 - 122
C-7 (indole) ~110- 112
C-7a (indole) ~137 - 139
N-CHs ~30 - 35

Rationale for Predictions: The chemical shift of the carbonyl carbon is expected in the typical
range for amides. The indole carbon shifts are estimated based on data for 1-methylindole and
other 2-substituted indoles.[9] The presence of the N-methyl group will influence the chemical
shifts of the surrounding carbons, particularly C-2 and C-7a.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1-methyl-1H-indole-2-carbohydrazide is expected to show characteristic

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://pdfs.semanticscholar.org/a3a5/6c37d63eafa8ad4ae298b08c5bf34a7bc6b7.pdf
https://www.benchchem.com/product/b182997/docs?utm_src=pdf-body#spectroscopic-characterization-of-1-methyl-1h-indole-2-carbohydrazide-a-technical-guide
https://www.chemicalbook.com/SpectrumEN_603-76-9_13CNMR.htm
https://www.benchchem.com/product/b182997/docs?utm_src=pdf-body#spectroscopic-characterization-of-1-methyl-1h-indole-2-carbohydrazide-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182997?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

absorption bands for the N-H and C=0 groups of the hydrazide moiety, as well as vibrations
from the aromatic indole ring.

Table 3: Predicted IR Absorption Bands for 1-methyl-1H-indole-2-carbohydrazide

Predicted Wavenumber

Functional Group Intensity
(cm™)

N-H stretch (hydrazide) 3350 - 3250 Medium - Strong

C-H stretch (aromatic) 3100 - 3000 Medium

C-H stretch (aliphatic, N-CHs3) 2950 - 2850 Medium

C=0 stretch (amide I) 1680 - 1650 Strong

N-H bend (amide II) 1620 - 1580 Medium

C=C stretch (aromatic) 1600 - 1450 Medium - Strong

C-N stretch 1400 - 1200 Medium

Rationale for Predictions: The N-H stretching vibrations of the terminal NH2 group of the
hydrazide are expected as one or two bands in the 3350-3250 cm~1 region. A strong absorption
for the carbonyl group (Amide | band) is predicted around 1680-1650 cm~1. The N-H bending
(Amide 1l band) and aromatic C=C stretching vibrations will also be prominent.[5][6] A key
feature will be the absence of the sharp N-H stretching band around 3400 cm~1 that is
characteristic of the indole N-H.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 1-methyl-1H-indole-2-carbohydrazide, the molecular ion peak and
characteristic fragment ions can be predicted.

Table 4: Predicted Key Mass Spectrometry Peaks for 1-methyl-1H-indole-2-carbohydrazide
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miz lon

189 [M]*" (Molecular lon)
158 [M - NHNHz]*

130 [1-methylindole]*
103 [C7HsN]*

Rationale for Predictions: The molecular ion peak [M]*" is expected at m/z 189, corresponding
to the molecular weight of the compound. A prominent fragment would likely arise from the
cleavage of the C-N bond between the carbonyl group and the hydrazine moiety, resulting in
the loss of a neutral NHNH:z fragment (31 Da) to give an ion at m/z 158. Further fragmentation
could lead to the formation of the stable 1-methylindole cation at m/z 130.

lllustrative Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for 1-methyl-1H-indole-2-
carbohydrazide in an electron ionization (El) mass spectrometer.

[C10H11N3O]+\ - NHNH:2 > [CoHsNO]* -CO [CoHoN]*"
m/z = 189 ) m/z = 158 m/z = 130

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway of 1-methyl-1H-indole-2-carbohydrazide.

Experimental Protocols

To obtain the actual spectroscopic data for 1-methyl-1H-indole-2-carbohydrazide, the
following standard experimental procedures are recommended.

Synthesis

A common synthetic route to 1-methyl-1H-indole-2-carbohydrazide involves the esterification
of 1-methyl-1H-indole-2-carboxylic acid, followed by hydrazinolysis of the resulting ester with
hydrazine hydrate in an alcoholic solvent.[1]
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Caption: General synthetic scheme for 1-methyl-1H-indole-2-carbohydrazide.

NMR Spectroscopy Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3).

 Instrumentation: A 400 MHz or higher field NMR spectrometer.

¢ IH NMR Parameters:

[e]

Pulse sequence: Standard single-pulse experiment.

o

Spectral width: -2 to 14 ppm.

Number of scans: 16-64.

[¢]

[e]

Relaxation delay: 1-2 seconds.

e 1BC NMR Parameters:

o

Pulse sequence: Proton-decoupled single-pulse experiment.

[¢]

Spectral width: 0 to 200 ppm.

[e]

Number of scans: 1024 or more, depending on sample concentration.

[e]

Relaxation delay: 2 seconds.

IR Spectroscopy Acquisition

o Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total
Reflectance (ATR).
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e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
e Parameters:

o Spectral range: 4000 - 400 cm~1,

o Resolution: 4 cm~1.

o Number of scans: 16-32.

Mass Spectrometry Acquisition

e Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron
lonization - El, or Electrospray lonization - ESI).

e EI-MS Parameters:
o lonization energy: 70 eV.
o Mass range: m/z 40 - 500.
e ESI-MS Parameters:

o Sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into
the source.

o Operate in positive ion mode.

Conclusion

This guide provides a comprehensive prediction of the 1H NMR, 13C NMR, IR, and Mass
Spectrometry data for 1-methyl-1H-indole-2-carbohydrazide. These synthesized data, based
on the analysis of closely related compounds, offer a valuable reference for researchers
working with this molecule, aiding in its identification, characterization, and quality control
during synthesis and subsequent applications. The provided experimental protocols outline the
standard methods for acquiring actual spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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